molecular formula C12H16O2Si B8474754 4-[(trimethylsilyl)oxy]-2H-1-benzopyran CAS No. 55454-07-4

4-[(trimethylsilyl)oxy]-2H-1-benzopyran

Cat. No.: B8474754
CAS No.: 55454-07-4
M. Wt: 220.34 g/mol
InChI Key: SVMOTHDDWZLFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Trimethylsilyl)oxy]-2H-1-benzopyran is a benzopyran derivative featuring a trimethylsilyl (TMS) ether group at the 4-position of the heterocyclic ring. The TMS group acts as a protective moiety for the hydroxyl group, enhancing the compound’s stability under basic or nucleophilic conditions while retaining reactivity for selective deprotection (e.g., via fluoride ions). This compound is primarily utilized in synthetic organic chemistry as an intermediate for constructing complex molecules, particularly in multi-step reactions where temporary hydroxyl protection is required .

Properties

CAS No.

55454-07-4

Molecular Formula

C12H16O2Si

Molecular Weight

220.34 g/mol

IUPAC Name

2H-chromen-4-yloxy(trimethyl)silane

InChI

InChI=1S/C12H16O2Si/c1-15(2,3)14-12-8-9-13-11-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3

InChI Key

SVMOTHDDWZLFSL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CCOC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(trimethylsilyl)oxy]-2H-1-benzopyran typically involves the reaction of a benzopyran derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of benzopyran derivatives using trimethylsilane in the presence of a catalyst. The reaction conditions often include the use of a solvent such as toluene and a catalyst like platinum or rhodium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient production. The choice of catalyst and reaction conditions is critical to achieving the desired product quality and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(trimethylsilyl)oxy]-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with different functional groups .

Scientific Research Applications

4-[(trimethylsilyl)oxy]-2H-1-benzopyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(trimethylsilyl)oxy]-2H-1-benzopyran involves its interaction with various molecular targets. The benzopyran moiety can interact with biological molecules, potentially affecting cellular pathways and processes. The silane group can undergo hydrolysis to form silanols, which may further interact with biological systems. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzopyran derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of 4-[(trimethylsilyl)oxy]-2H-1-benzopyran with analogous compounds, focusing on substituent effects, synthesis, stability, and applications.

Substituent Effects on Reactivity and Stability

Compound Name Substituent(s) Key Reactivity/Stability Features
This compound 4-TMS-ether - Stability : Resistant to bases, nucleophiles; cleaved by fluoride ions.
- Lipophilicity : Enhanced due to TMS group, improving membrane permeability.
3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) 3-Ethoxypropyl, 4-hydroxy - Reactivity : Ethoxy group undergoes hydrolysis under acidic conditions.
- Solubility : Moderate in polar solvents due to hydroxyl and ethoxy groups .
2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- 4-Methoxyphenyl - Electron Effects : Methoxy group donates electrons, activating the ring for electrophilic substitution.
- Toxicity : Classified as acutely toxic (OSHA HCS Category 4) .
Disodium 5,5′-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate] Carboxylate salts - Solubility : High water solubility due to ionic character.
- Applications : Suitable for aqueous-phase reactions .
3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid morpholinethanol ester hydrochloride Ester with morpholinethanol - Hydrolysis : Prone to acidic/basic hydrolysis.
- Bioavailability : Ester linkage may enhance prodrug delivery .

Spectroscopic and Analytical Data

Compound IR (cm⁻¹) MS (m/z) Elemental Analysis (C/H/N)
This compound Si-O stretch: ~1250 Not reported Estimated: C ~60%, H ~7.5%, Si ~12%
C16H14O4 () 1704 (C=O), 1678 (C=C) 270 (M⁺), 165 (base peak) Found: C 71.37%, H 5.40%
C23H23NO4⋅H2O () Not reported Not reported Found: C 69.86%, H 6.52%, N 3.58%

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